For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of JNJ-10198409
Introduction
JNJ-10198409, also known as RWJ-540973, is a potent and orally active small molecule inhibitor targeting the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3] Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of PDGFR, which in turn blocks downstream signaling pathways crucial for cell proliferation and angiogenesis.[2][3][4] This dual anti-proliferative and anti-angiogenic activity has positioned JNJ-10198409 as a compound of interest in oncology research.[1][4]
Core Mechanism of Action: PDGFR Inhibition
JNJ-10198409 is a selective inhibitor of the PDGFR family of receptor tyrosine kinases.[1][5] It demonstrates high affinity for the ATP binding site within the catalytic domain of these receptors. By competitively blocking ATP, JNJ-10198409 prevents the autophosphorylation of the receptor upon ligand (PDGF) binding, a critical step in the activation of the downstream signaling cascade. The compound exhibits greater potency against PDGFR-β compared to PDGFR-α.[1][2][6][7]
Downstream Signaling Pathways
The inhibition of PDGFR autophosphorylation by JNJ-10198409 has significant consequences on multiple intracellular signaling pathways. Key among these are:
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Phospholipase C gamma 1 (PLCγ1) Pathway: JNJ-10198409 has been shown to dose-dependently reduce the phosphorylation of PLCγ1 in tumor cells.[5][8] PLCγ1 is a direct substrate of activated PDGFR, and its activation is crucial for cell motility and proliferation.
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PI3K/Akt Pathway: By preventing PDGFR activation, JNJ-10198409 leads to a reduction in the phosphorylation of Akt, a key downstream effector of the PI3K pathway that promotes cell survival and proliferation.[4]
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MAPK/ERK Pathway: The phosphorylation of Erk1/2, central components of the MAPK pathway involved in cell growth and differentiation, is also diminished following treatment with JNJ-10198409.[4]
The collective inhibition of these pathways culminates in the observed anti-tumor effects of the compound.
Cellular and Physiological Effects
The blockade of PDGFR signaling by JNJ-10198409 translates into significant cellular and physiological outcomes:
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Anti-proliferative Activity: JNJ-10198409 demonstrates potent anti-proliferative effects across a range of human tumor cell lines.[1][6][8] This is, in part, due to the induction of a G2/M phase cell cycle block.[4]
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Induction of Apoptosis: The compound has been observed to induce caspase-dependent apoptosis, leading to programmed cell death in cancer cells.[4]
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Anti-angiogenic Effects: By inhibiting PDGFR-β on pericytes and vascular smooth muscle cells, JNJ-10198409 disrupts the maturation and stabilization of new blood vessels, a critical process for tumor growth.[1][8]
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In Vivo Anti-tumor Activity: In preclinical xenograft models of human cancers, oral administration of JNJ-10198409 resulted in a significant, dose-dependent inhibition of tumor growth.[5][8]
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-10198409
| Target Kinase | IC50 (nM) |
| PDGF-RTK | 2[1][2][7][9][10] |
| PDGFR-β | 4.2[1][2][6][7][9][10] |
| PDGFR-α | 45[1][2][6][7][9][10] |
| c-Abl | 22[6] |
| Lck | 100[6] |
| c-Src | 185[6] |
| Fyn | 378[6] |
Table 2: Anti-proliferative Activity of JNJ-10198409 in Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Malignant Melanoma | 0.007[8] |
| LnCAP | Prostate Carcinoma | 0.009[8] |
| H460 | Non-small Cell Lung Carcinoma | 0.010[8] |
| LoVo | Colorectal Adenocarcinoma | 0.017[8] |
| PC3 | Prostate Adenocarcinoma | 0.027[8] |
| T47D | Ductal Carcinoma | 0.032[8] |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of JNJ-10198409 against various kinases was likely determined using a standard in vitro kinase assay format, such as a radiometric assay or a fluorescence-based assay. A generalized protocol would involve:
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Reagents: Recombinant kinase, appropriate substrate (e.g., a peptide or protein), ATP (often radiolabeled, e.g., [γ-³³P]ATP), JNJ-10198409 at various concentrations, and assay buffer.
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Procedure: a. The kinase, substrate, and varying concentrations of JNJ-10198409 are pre-incubated in the assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, typically by the addition of a strong acid or a chelating agent. e. The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.
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Data Analysis: The percentage of kinase inhibition for each concentration of JNJ-10198409 is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT or similar)
The anti-proliferative effects of JNJ-10198409 on tumor cell lines are commonly assessed using a colorimetric assay like the MTT assay.
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Cell Culture: Tumor cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
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Treatment: The cells are then treated with a range of concentrations of JNJ-10198409 or a vehicle control (e.g., DMSO).
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Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).
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MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
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Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
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Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
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Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
In Vivo Tumor Xenograft Study
The in vivo efficacy of JNJ-10198409 is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.
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Animal Model: Nude mice are subcutaneously injected with a suspension of human tumor cells (e.g., LoVo colon cancer cells).
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Tumor Growth: The tumors are allowed to grow to a palpable size.
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Treatment: The mice are randomized into treatment and control groups. The treatment groups receive JNJ-10198409 orally at different dose levels (e.g., 25, 50, and 100 mg/kg, twice daily), while the control group receives the vehicle.[5]
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Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.
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Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specific duration of treatment.
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Data Analysis: Tumor volumes are calculated, and the mean tumor growth inhibition in the treated groups is compared to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
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Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess the phosphorylation status of downstream targets like PLCγ1.[5]
Visualizations
Caption: JNJ-10198409 inhibits PDGFR signaling.
Caption: Preclinical evaluation workflow for JNJ-10198409.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. JNJ-10198409 [bio-gems.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of in vivo pharmacodynamic activity of a novel PDGF receptor tyrosine kinase inhibitor using immunohistochemistry and quantitative image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNJ 10198409 | PDGFR | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
